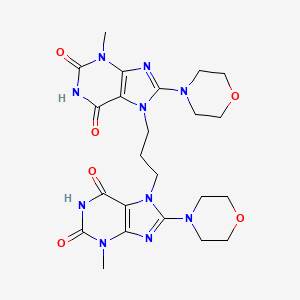
7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" is a structurally complex molecule that appears to be related to a class of purine derivatives. These derivatives are known for their potential biological activities, particularly in the modulation of serotonin (5-HT) receptors, which are implicated in various neurological processes and disorders. The compound of interest is not directly described in the provided papers, but insights can be drawn from similar compounds that have been synthesized and studied for their biological activities and structural properties .
Synthesis Analysis
The synthesis of related purine derivatives involves the design and construction of molecules with specific substituents that can influence their affinity for serotonin receptors. For instance, the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment have been shown to modify receptor affinity . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and considerations would be employed.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing different conformations in the crystal state and various types of intermolecular interactions, such as charge-assisted hydrogen bonds and π-π interactions . The morpholine ring, which is also present in the compound of interest, is noted for its potential to form hydrogen bonds that may support binding to non-specific sites of 5-HT receptors .
Chemical Reactions Analysis
While the specific chemical reactions of "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" are not provided, the reactivity of similar compounds can be inferred. For example, the presence of functional groups such as ketones and bromophenyls in related molecules suggests potential reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These methods provide information on the vibrational and electronic properties of the molecules, which are important for understanding their reactivity and interaction with biological systems . Additionally, computational methods such as DFT calculations can be used to optimize molecular structures and predict properties such as NLO behavior, MEP, and ALIE surfaces, which are relevant for assessing the molecule's reactivity and potential as a drug candidate .
科学的研究の応用
Fragmentation and Structural Stability Studies
Studies on bis-phthalimide derivatives, including those involving propane-1,3-diyl linkages, have been conducted to understand the impact of hydration and structural variations on molecular fragmentation patterns during electron impact ionization-mass spectrometry (EI-MS). These investigations reveal how the alkyl chain length affects the stability and fragmentation of molecules, providing essential insights for analytical chemistry and material science applications (Yosefdad, Valadbeigi, & Bayat, 2020).
Bioremediation and Environmental Degradation
Research into the bioremediation capabilities of enzymes, such as laccase from Fusarium incarnatum, explores the degradation of environmentally persistent compounds like Bisphenol A using non-aqueous catalysis. This work underscores the potential of certain compounds and enzymes in mitigating pollution and enhancing environmental sustainability (Chhaya & Gupte, 2013).
Conformational Analysis and Crystal Structure
Research on conformational changes in compounds with similar structural motifs, particularly those involving propane-1,3-diyl linkages, highlights the importance of these studies in understanding molecular interactions, stability, and reactivity. These insights are crucial for the development of new materials and the improvement of existing compounds' properties (Avasthi et al., 2015).
Environmental Impact and Toxicology
Studies on the environmental presence and impact of compounds structurally related to "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" such as Bisphenol A, focus on their endocrine-disruptive effects and the necessity for understanding their fate in aquatic and terrestrial environments. This research is critical for assessing risks and developing strategies to reduce exposure and environmental persistence (Kang, Aasi, & Katayama, 2007).
特性
IUPAC Name |
3-methyl-7-[3-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N10O6/c1-28-16-14(18(34)26-22(28)36)32(20(24-16)30-6-10-38-11-7-30)4-3-5-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-12-39-13-9-31/h3-13H2,1-2H3,(H,26,34,36)(H,27,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLPSLUJNFFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCN4C5=C(N=C4N6CCOCC6)N(C(=O)NC5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
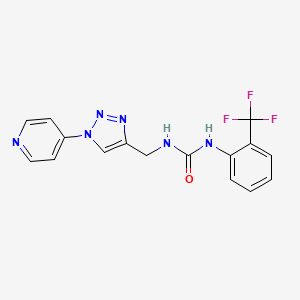
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
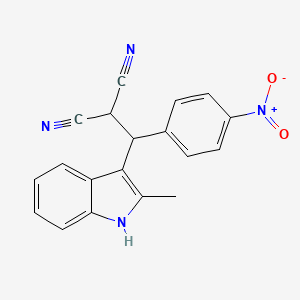
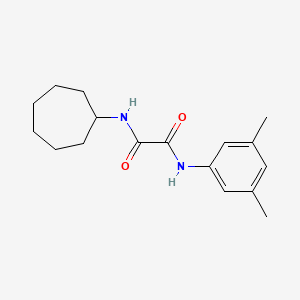
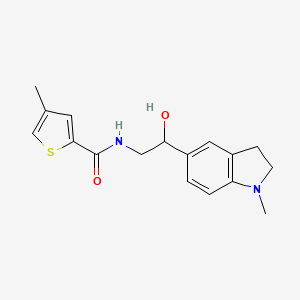
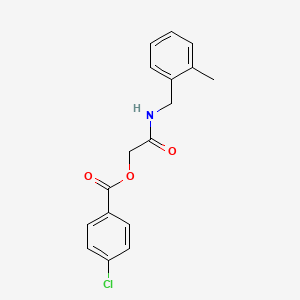
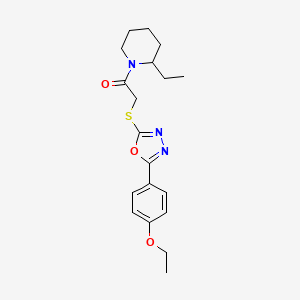
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
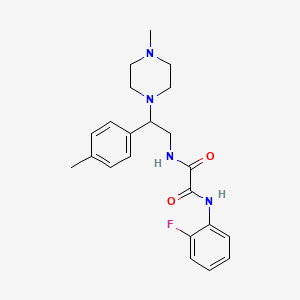
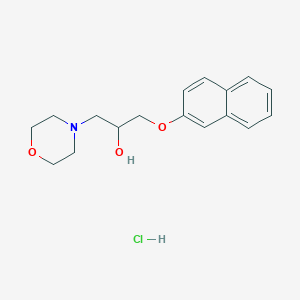
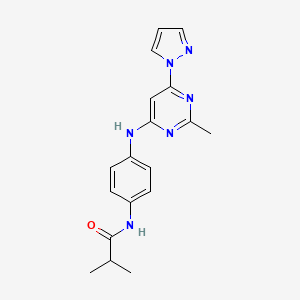
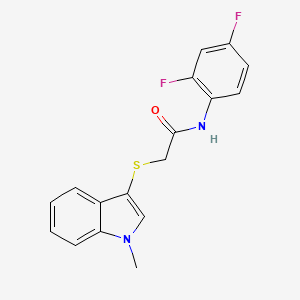
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)